molecular formula C19H17ClFNO3S2 B2812887 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole CAS No. 850927-42-3

4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole

Cat. No.: B2812887
CAS No.: 850927-42-3
M. Wt: 425.92
InChI Key: XIFXDHNWTXHFMA-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a fluorophenyl group, and an isobutylthio group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions, where the halogen atoms on the aromatic rings are replaced by nucleophiles.

    Attachment of the Isobutylthio Group: This step often involves a thiolation reaction, where an isobutylthiol is reacted with the oxazole intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isobutylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isobutylthio group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for binding studies with proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)sulfonyl)-2-(4-methylphenyl)-5-(isobutylthio)oxazole
  • 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(methylthio)oxazole
  • 4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(tert-butylthio)oxazole

Uniqueness

4-((4-Chlorophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(isobutylthio)oxazole is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-(2-methylpropylsulfanyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFNO3S2/c1-12(2)11-26-19-18(27(23,24)16-9-5-14(20)6-10-16)22-17(25-19)13-3-7-15(21)8-4-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFXDHNWTXHFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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